molecular formula C20H31NO3 B11547798 Propan-2-yl 4-(decanoylamino)benzoate

Propan-2-yl 4-(decanoylamino)benzoate

Cat. No.: B11547798
M. Wt: 333.5 g/mol
InChI Key: QJUGCSICZSOGCO-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(decanoylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate group attached to a decanoylamino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(decanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Propan-2-yl 4-(decanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 4-(butylamino)benzoate
  • Propan-2-yl 4-(octanoylamino)benzoate
  • Propan-2-yl 4-(hexanoylamino)benzoate

Uniqueness

Propan-2-yl 4-(decanoylamino)benzoate is unique due to its specific structural features, such as the presence of a decanoylamino group

Properties

Molecular Formula

C20H31NO3

Molecular Weight

333.5 g/mol

IUPAC Name

propan-2-yl 4-(decanoylamino)benzoate

InChI

InChI=1S/C20H31NO3/c1-4-5-6-7-8-9-10-11-19(22)21-18-14-12-17(13-15-18)20(23)24-16(2)3/h12-16H,4-11H2,1-3H3,(H,21,22)

InChI Key

QJUGCSICZSOGCO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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